4-(Difluoromethyl)-6-(furan-2-yl)-2-methylnicotinic acid
Description
4-(Difluoromethyl)-6-(furan-2-yl)-2-methylnicotinic acid (C₁₅H₁₅F₂N₃O₃, molecular weight 323.30 g/mol, CAS 862659-10-7) is a fluorinated nicotinic acid derivative characterized by a pyridine core substituted with a difluoromethyl group at position 4, a furan-2-yl moiety at position 6, and a methyl group at position 2 .
The difluoromethyl group enhances metabolic stability and bioavailability compared to non-fluorinated analogs, as fluorine’s inductive effects reduce basicity and increase electronegativity, improving membrane permeability . The furan-2-yl substituent may engage in π-π stacking or hydrogen bonding, influencing target binding .
Properties
IUPAC Name |
4-(difluoromethyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO3/c1-6-10(12(16)17)7(11(13)14)5-8(15-6)9-3-2-4-18-9/h2-5,11H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYNECGGMJAYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=CO2)C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Difluoromethyl)-6-(furan-2-yl)-2-methylnicotinic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a nicotinic acid backbone modified with a difluoromethyl group and a furan ring. This unique structure may influence its interaction with biological targets, enhancing its efficacy in various applications.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens. Its structural similarity to known antimicrobial agents positions it as a candidate for further exploration in this area.
- Quorum Sensing Inhibition : The compound may interfere with quorum sensing (QS) mechanisms in bacteria, which are critical for biofilm formation and virulence factor production. This makes it a potential candidate for anti-virulence therapies .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, molecular docking studies have suggested that it may interact with specific protein targets involved in bacterial QS pathways, leading to reduced virulence and biofilm formation .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various furan derivatives, this compound was evaluated against Staphylococcus aureus strains. The results indicated significant inhibition of QS-related processes, leading to reduced biofilm formation and increased susceptibility to conventional antibiotics when used in combination .
Study 2: Quorum Sensing Inhibition
Another investigation focused on the compound's ability to disrupt QS signaling in pathogenic bacteria. The study demonstrated that treatment with the compound resulted in a 60% to 80% reduction in QS activity, highlighting its potential as an adjunct therapy in managing infections caused by biofilm-forming bacteria .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Nicotinic Acid Derivatives
6-Fluoro-4-methylnicotinic Acid (C₇H₆FNO₂, MW 155.13 g/mol)
- Structural Differences : Lacks the difluoromethyl and furan-2-yl groups, featuring a single fluorine at position 6 and a methyl group at position 4 .
- Functional Impact: The monofluoro substitution provides moderate metabolic stability but lower lipophilicity (logP ~1.2) compared to the difluoromethyl analog (estimated logP ~2.5). This reduces membrane permeability but may enhance aqueous solubility .
Methyl 6-Fluoro-2-methylnicotinate (C₈H₈FNO₂, MW 169.15 g/mol)
- Structural Differences : An ester derivative with a methoxy group instead of a carboxylic acid.
- Functional Impact : The ester group increases lipophilicity (logP ~2.0) but renders the compound a prodrug, requiring hydrolysis for activation. This contrasts with the direct acidity and hydrogen-bonding capability of the carboxylic acid in the target compound .
Thiazopyr (C₁₅H₁₄F₅N₃O₂S, MW 403.35 g/mol)
- Structural Differences : Contains a trifluoromethyl group, a thiazolyl ring, and an ester functional group.
- Functional Impact : The trifluoromethyl group increases lipophilicity (logP ~3.8) but may reduce solubility. The thiazolyl ring enhances aromatic interactions, while the ester group affects metabolic pathways (e.g., esterase-mediated cleavage) compared to the carboxylic acid in the target compound .
Heterocyclic Substituted Nicotinic Acids
6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic Acid (C₁₂H₁₅NO₄, MW 237.25 g/mol)
- Structural Differences : Features a tetrahydrofuran (THF) methoxy group instead of a furan-2-yl substituent.
- Functional Impact: The saturated THF ring reduces aromaticity, limiting π-π interactions.
1-[4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]piperidine-4-carboxylic Acid (C₁₅H₁₅F₂N₃O₃, MW 323.30 g/mol)
- Structural Differences : Replaces the pyridine core with a pyrimidine ring and introduces a piperidine-carboxylic acid substituent.
- The piperidine group introduces basicity, contrasting with the neutral methyl group in the target compound .
Fluorine-Containing Heterocycles with Therapeutic Potential
Ara-F Dinucleotides (e.g., Ara-F NHD, C₂₁H₂₅F₂N₇O₁₅P₂)
- Structural Differences: Dinucleotide analogs with a 2′-fluoroarabinosyl sugar and hypoxanthine/guanine bases.
- Functional Impact : The fluorine stabilizes the glycosidic bond against hydrolysis, improving pharmacokinetics. However, their large size (MW >600 g/mol) limits blood-brain barrier penetration compared to the smaller target compound (MW 323.30 g/mol) .
Gcn2 Inhibitors (e.g., Compound II-7 in )
- Structural Differences : Contains an imidazo[1,2-b]pyridazine core with difluoromethyl and sulfonamide groups.
- Functional Impact : The difluoromethyl group here enhances target affinity via steric and electronic effects, similar to its role in the target compound. However, the imidazo[1,2-b]pyridazine core may confer distinct selectivity profiles .
Data Tables: Key Properties and Comparisons
Table 1. Structural and Physicochemical Properties
| Compound Name | Core Structure | Substituents | Molecular Formula | MW (g/mol) | logP* |
|---|---|---|---|---|---|
| Target Compound | Pyridine | 4-(CF₂H), 6-(furan-2-yl), 2-Me, COOH | C₁₅H₁₅F₂N₃O₃ | 323.30 | ~2.5 |
| 6-Fluoro-4-methylnicotinic acid | Pyridine | 6-F, 4-Me, COOH | C₇H₆FNO₂ | 155.13 | ~1.2 |
| Thiazopyr | Pyridine | 4-(CF₃), 5-thiazolyl, 2-Me, COOCH₃ | C₁₅H₁₄F₅N₃O₂S | 403.35 | ~3.8 |
| 6-Methyl-2-(THF-methoxy)-nicotinic acid | Pyridine | 6-Me, 2-(THF-OCH₂), COOH | C₁₂H₁₅NO₄ | 237.25 | ~1.8 |
*Estimated using fragment-based methods.
Preparation Methods
Example from Related Compound: 4-Trifluoromethyl Nicotinic Acid
A patented method for 4-trifluoromethyl nicotinic acid involves the following steps:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide | KOH as catalyst | Forms 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine |
| 2 | Chlorination with POCl3 | Standard chlorination conditions | Produces 2,6-dichloro-3-cyano-4-trifluoromethylpyridine |
| 3 | Catalytic hydrogenolysis (Pd/C) and hydrolysis | Hydrogen gas, ethanol, triethylamine, 80°C, 1.8 MPa H2 | Converts cyano group to carboxylic acid, yielding 4-trifluoromethyl nicotinic acid |
This method is noted for its feasibility, safety, and industrial applicability, avoiding harsh reagents like sodium hydride at very low temperatures (-50°C), which are difficult to implement at scale.
Q & A
Q. What are the common synthetic routes for preparing 4-(difluoromethyl)-6-(furan-2-yl)-2-methylnicotinic acid, and how are intermediates characterized?
The synthesis typically involves multi-component reactions. For example, a modified approach inspired by pyridine derivatives includes condensation of a furan-containing aldehyde (e.g., furfural) with a methyl-substituted enamine or cyanoacetate derivative, followed by fluorination using reagents like diethylaminosulfur trifluoride (DAST) to introduce the difluoromethyl group . Key intermediates (e.g., dihydropyridines) are characterized via ESI-MS (electrospray ionization mass spectrometry) to confirm molecular ions (e.g., m/z 293.2 observed in related compounds) and NMR to resolve substituent positions .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- ¹⁹F NMR : Critical for identifying difluoromethyl (–CF₂H) signals, typically appearing as a triplet due to coupling with adjacent protons.
- ¹H/¹³C NMR : Aromatic protons from the furan and pyridine rings show distinct splitting patterns (e.g., furan protons at δ 6.3–7.2 ppm) .
- High-resolution MS : Confirms molecular weight (e.g., m/z 323.30 for C₁₅H₁₅F₂N₃O₃) and fragmentation patterns .
Q. How does the compound’s solubility and logP influence formulation for in vitro assays?
The compound’s moderate logP (~2.5–3.0, estimated via chromatographic methods) suggests limited aqueous solubility. Formulation often requires co-solvents like DMSO (≤1% v/v) or ethanol, validated via UV-Vis spectroscopy at 254 nm to ensure stability .
Advanced Research Questions
Q. What role does the difluoromethyl group play in modulating bioactivity and metabolic stability?
The –CF₂H group enhances metabolic stability by resisting oxidative degradation (via cytochrome P450 enzymes) and improves lipophilicity, facilitating membrane penetration. Comparative studies with non-fluorinated analogs show ~2-fold increased half-life in liver microsomal assays .
Q. How can hydrolytic stability under physiological conditions be systematically evaluated?
- pH-dependent studies : Incubate the compound in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) over 24–72 hours.
- Kinetic analysis : Calculate half-life (t₁/₂) using first-order decay models. Related difluoromethyl pyridines show t₁/₂ >48 hours at pH 7.4 .
Q. What advanced analytical methods are suitable for quantifying trace impurities in bulk samples?
- LC-MS/MS : Employ a reverse-phase column (e.g., Zorbax Eclipse Plus) with MRM (multiple reaction monitoring) for sensitivity down to 0.1% impurity levels.
- ²⁰⁷ nm UV detection : Effective for detecting furan-related byproducts (e.g., unreacted furfural) .
Q. How can structure-activity relationships (SAR) be explored for the furan and pyridine moieties?
- Substituent variation : Synthesize analogs with thiophene (replacing furan) or trifluoromethyl (replacing difluoromethyl) groups. Assess activity via enzymatic assays (e.g., IC₅₀ comparisons).
- Molecular docking : Use X-ray crystallography data (if available) or homology models to predict binding interactions with target proteins .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Q. How does the compound interact with hepatic metabolizing enzymes, and what are its major metabolites?
Incubate with human liver microsomes (HLM) and NADPH. Extract metabolites via SPE (solid-phase extraction) and identify via LC-QTOF-MS. Expected Phase I metabolites include hydroxylation at the pyridine ring or furan oxidation .
Q. What challenges arise in crystallizing this compound for X-ray studies, and how are they addressed?
The compound’s flexibility (rotatable bonds in furan and difluoromethyl groups) complicates crystallization. Use vapor diffusion with methyl tert-butyl ether (MTBE) as an anti-solvent. Fluorine’s high electron density aids in resolving crystal packing via synchrotron radiation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
